1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)-

Description

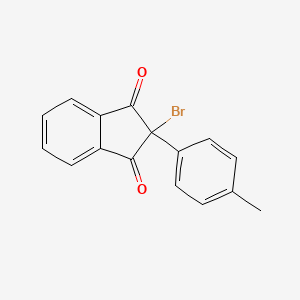

1H-Indene-1,3(2H)-dione derivatives are bicyclic diketones with diverse applications in organic synthesis, pharmaceuticals, and materials science. The compound 2-bromo-2-(4-methylphenyl)-1H-indene-1,3(2H)-dione features a bromine atom and a para-methylphenyl group at the C2 position of the indene-dione core. This substitution pattern influences its electronic properties, solubility, and reactivity.

Properties

CAS No. |

76475-65-5 |

|---|---|

Molecular Formula |

C16H11BrO2 |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

2-bromo-2-(4-methylphenyl)indene-1,3-dione |

InChI |

InChI=1S/C16H11BrO2/c1-10-6-8-11(9-7-10)16(17)14(18)12-4-2-3-5-13(12)15(16)19/h2-9H,1H3 |

InChI Key |

RXOHJTMHRJEYOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the bromination of 1H-Indene-1,3(2H)-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized indanones.

Biology: In biological research, the compound may be used to study the effects of brominated indanones on biological systems, including their potential as enzyme inhibitors or modulators.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the methylphenyl group in the compound’s structure can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

*Assumed based on structural analogy.

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-methylphenyl group in the target compound is electron-donating, which may stabilize the indene-dione core via resonance and inductive effects. This contrasts with the electron-withdrawing 4-chlorophenyl group in CAS 730-73-4, which could enhance electrophilic reactivity .

- Bromine substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making the target compound valuable in pharmaceutical synthesis.

Steric and Solubility Considerations :

- Bulky substituents (e.g., benzyl in CAS 60423-32-7) reduce solubility in polar solvents, whereas smaller groups like methylphenyl may improve lipophilicity .

Biological Activity

1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- is a synthetic compound belonging to the indene-1,3-dione family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure

The chemical structure of 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- can be represented as follows:

This compound features a bromine atom and a methylphenyl group attached to the indene backbone, influencing its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of indene-1,3-diones exhibit significant antimicrobial properties. A study evaluated various substituted indene-1,3-diones for their antimicrobial efficacy against a range of pathogens. The results indicated that compounds with bromine substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The broad-spectrum activity suggests potential applications in developing new antimicrobial agents.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| Control | 10 |

| 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- | 15 |

| Other Derivatives | 12 - 18 |

Antioxidant Activity

The antioxidant potential of 1H-Indene-1,3(2H)-dione derivatives has been assessed using the DPPH radical scavenging method. The compound exhibited significant free radical scavenging activity, indicating its potential as an antioxidant agent.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

The results imply that higher concentrations lead to increased inhibition of free radicals.

Larvicidal Activity

Recent studies have explored the larvicidal effects of various substituted indene compounds. While specific data on the compound is limited, related compounds have shown promising results against mosquito larvae. The mechanism appears to involve disruption of larval development and survival.

Case Studies

One notable study focused on the photochemical behavior of similar compounds under different solvent conditions. The results indicated that solvent polarity significantly influenced the photoreactivity and subsequent biological activity of these compounds. This suggests that environmental factors may play a crucial role in their efficacy.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-2-(4-methylphenyl)-1H-indene-1,3(2H)-dione?

Methodological Answer: The synthesis of this compound can be approached via imine formation or phosphorus ylide-mediated reactions .

- Imine Route : A general procedure involves condensation of anilines with brominated ketones (e.g., 5'-bromo-2'-hydroxyacetophenone) under acidic conditions, followed by cyclization. This method typically requires refluxing in ethanol with a catalytic amount of HCl .

- TP-C Reaction : Allylic phosphorus ylides (e.g., Me₂PhP) can mediate the coupling of brominated precursors with chromone or indene-dione derivatives. For example, reacting 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione with brominated acyl chlorides in anhydrous THF at 30°C for 0.5–2 hours yields target compounds .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Imine Formation | Aniline, 5'-bromo-2'-hydroxyacetophenone, HCl | ~25–50% | |

| Phosphorus Ylide (TP-C) | Me₂PhP, brominated acyl chloride, THF, 30°C | ~75% |

Considerations : Yield discrepancies may arise from solvent purity, reaction time, and stoichiometric ratios of phosphorus ylides.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Look for diagnostic peaks:

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For brominated derivatives, isotopic patterns (¹⁹Br/⁸¹Br) should align with theoretical values .

- Melting Point : Polymorphs may affect reproducibility; use DSC for thermal stability analysis .

Example : A related compound, 2-(4-chlorophenyl)-indene-dione, showed HRMS accuracy of 0.3 ppm, validating this approach .

Q. What are the primary research applications of this indene-dione derivative?

Methodological Answer: This compound is explored in:

- Photostability Studies : As a dye or semiconductor, its degradation under UV light (λ = 253.7 nm) can be monitored via transient absorption spectroscopy. Radical intermediates (e.g., solvated electrons) form in alkaline ethanol solutions .

- Medicinal Chemistry : Bromine enhances electrophilicity for nucleophilic substitution, enabling synthesis of bioactive analogs (e.g., anti-inflammatory agents) .

- Material Science : The 4-methylphenyl group improves solubility in nonpolar solvents, aiding thin-film semiconductor fabrication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies often stem from:

- Reaction Optimization : Varying equivalents of phosphorus ylides (e.g., 0.2–1.0 equiv.) in TP-C reactions significantly impact yields. Systematic screening via DOE (Design of Experiments) is recommended .

- Purification Methods : Column chromatography (Hexanes:EtOAc gradients) vs. recrystallization (methanol) may affect recovery rates. For example, TP-C-derived compounds showed 75% yield after silica gel purification , while imine routes required multiple recrystallizations .

- Side Reactions : Bromine may participate in unintended cross-coupling; monitor via LC-MS for byproduct identification.

Recommendation : Use in-situ IR to track carbonyl group consumption and optimize reaction quenching.

Q. What are the mechanistic insights into the photolytic degradation of this compound under UV light?

Methodological Answer: Flash photolysis (λ = 266 nm) in alkaline aqueous solutions (pH 12) reveals:

- Radical Formation : Transient absorption at 400–500 nm indicates generation of indene-dione-derived radicals (lifetime ~50 µs). Solvated electrons (e⁻) are detected via fluorescence quenching .

- Degradation Pathways :

- Diketo → Enol Tautomerism : Stabilized by hydrogen bonding in polar solvents.

- C-Br Bond Cleavage : Homolytic fission under UV generates bromine radicals, confirmed by EPR spectroscopy.

- Kinetics : Second-order rate constants (k ≈ 10⁶ M⁻¹s⁻¹) suggest radical recombination dominates degradation .

Experimental Design : Use laser flash photolysis with nanosecond resolution and O₂-free conditions to minimize quenching artifacts.

Q. How does the introduction of bromine and 4-methylphenyl groups affect the electronic properties of the indene-dione core?

Methodological Answer:

- Bromine :

- 4-Methylphenyl :

Validation : Cyclic voltammetry of a related compound (2-(4-fluorophenyl)-indene-dione) showed a 0.3 V anodic shift in reduction potential due to bromine’s electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.